

A Technical Guide to the Fundamental Characteristics of the Gold-195m Metastable State

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Compound of Interest

Compound Name: Gold-195

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the **Gold-195m** (^{195m}Au) metastable state. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this unique radionuclide. The document covers its nuclear properties, production, experimental determination, and applications, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Core Nuclear Properties of Gold-195m and Related Isotopes

The fundamental characteristics of ^{195m}Au , its parent isotope Mercury-195m (^{195m}Hg), and its decay product **Gold-195** (^{195}Au) are summarized in the following tables. This data is crucial for understanding its behavior and potential applications.

Table 1: Nuclear Properties of the **Gold-195m** Metastable State

Property	Value
Isomer Designation	195mAu
Half-life	30.5(2) s[1]
Decay Mode	Isomeric Transition (100%)[2]
Excitation Energy	318.58(4) keV
Primary Gamma Energy	261.75 keV[1]
Gamma Emission Probability	32.3%[1]
Internal Conversion Coefficient	33%[1]
Nuclear Spin and Parity	11/2 ⁻

Table 2: Nuclear Properties of the Parent Isotope, Mercury-195m

Property	Value
Isotope Designation	195mHg
Half-life	41.6 hours[1][3]
Decay Modes	Isomeric Transition (54.2%), Electron Capture (45.8%)[1]
Decay Product (via EC)	Gold-195m (195mAu)[1]
Nuclear Spin and Parity	13/2 ⁺

Table 3: Nuclear Properties of the Ground State, **Gold-195**

Property	Value
Isotope Designation	195Au
Half-life	186.01(6) days[1][4]
Decay Mode	Electron Capture (100%)[1][4]
Decay Product	Platinum-195 (195Pt) (Stable)[4]
Q-value	226.8(10) keV
Nuclear Spin and Parity	3/2 ⁺ [4]

Production and Generation of Gold-195m

Gold-195m is not produced directly but is obtained from the decay of its parent isotope, Mercury-195m. The production process, therefore, involves two main stages: the cyclotron-based production of 195mHg and its subsequent separation and use in a radionuclide generator to yield 195mAu.

Cyclotron Production of the Parent Isotope, Mercury-195m

The primary method for producing 195mHg is through the proton bombardment of a stable Gold-197 (197Au) target.[1]

Experimental Protocol: 197Au(p,3n)195mHg Reaction

- **Target Preparation:** A high-purity (99.9%+) Gold-197 foil is used as the target material. Gold is chosen as it is monoisotopic, eliminating the need for isotopic enrichment.[1] The typical thickness of the target is approximately 0.13 mm.[1] The target is mounted on a backing material, such as tantalum, which can withstand the thermal load from the proton beam.[1]
- **Irradiation:** The gold target is irradiated with a proton beam from a cyclotron. The optimal proton energy for the 197Au(p,3n)195mHg reaction has a threshold of about 17 MeV, with the cross-section peaking at approximately 67.2 MeV (146 millibarns).[1] A common operational energy range is 12.8-28.5 MeV.[1]

- **Thermal Management:** To prevent overheating and damage to the target, a dual cooling system is employed. The tantalum backing is water-cooled, while the front face of the gold target is cooled with helium gas.[\[1\]](#)
- **Radiochemical Separation:** Following irradiation, the ^{195}mHg produced within the gold target is separated. This is typically achieved by heating the target to distill the volatile mercury, which is then collected in a nitric acid solution.[\[4\]](#)

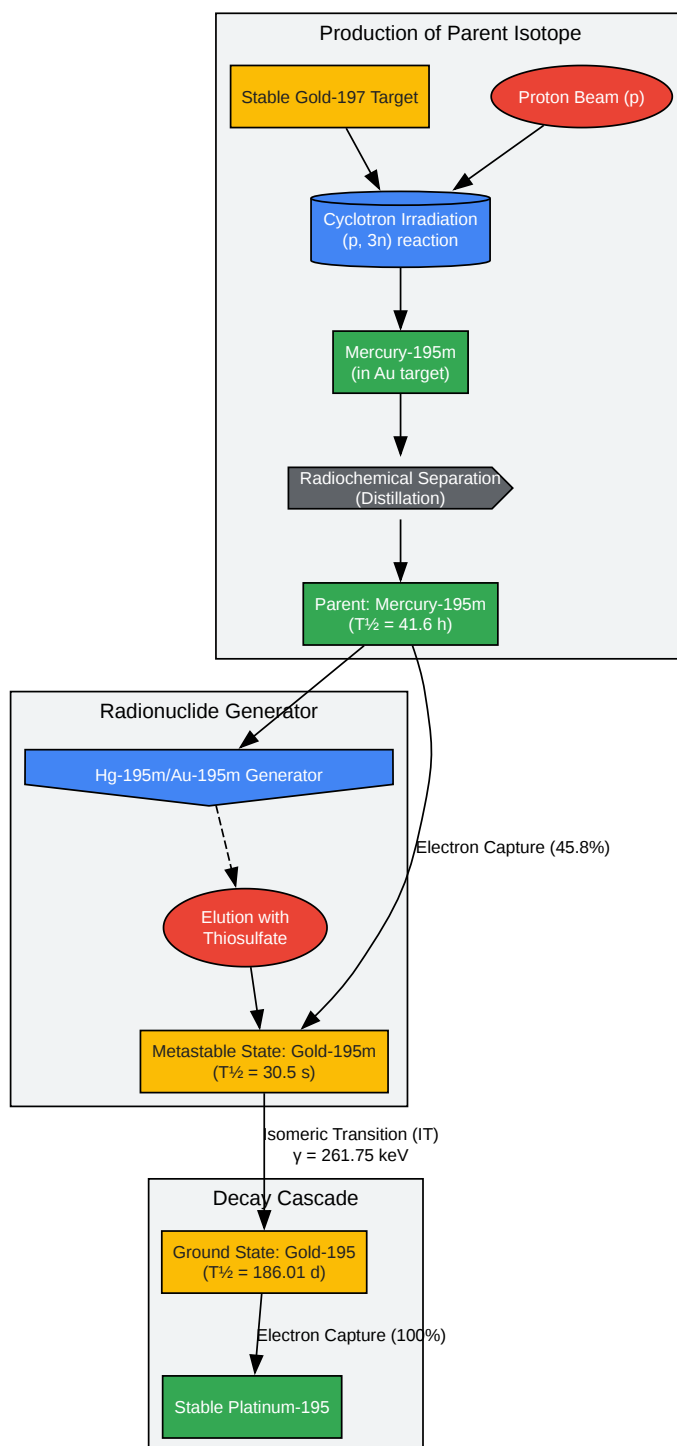
The Mercury- ^{195}m /Gold- ^{195}m Radionuclide Generator

The separated ^{195}mHg is used to construct a radionuclide generator, which allows for the on-demand elution of the short-lived ^{195}mAu at the site of use.

Experimental Protocol: Generator Assembly and Elution

- **Column Preparation:** The generator consists of a column containing a stationary phase that strongly adsorbs mercury while allowing gold to pass through. A common adsorbent is silica gel modified with a metallic sulfide.[\[4\]](#) The ^{195}mHg , in a suitable chemical form (e.g., mercuric nitrate), is loaded onto this column.[\[5\]](#)
- **Elution:** The ^{195}mAu daughter nuclide is eluted from the generator using a specific eluent. A commonly used solution contains sodium thiosulfate and sodium nitrate.[\[4\]](#) The thiosulfate forms a soluble and stable complex with gold, allowing it to be washed off the column while the mercury parent remains bound.[\[5\]](#)[\[6\]](#)
- **Elution Parameters:** The elution can be performed rapidly, typically within 3-4 seconds, to obtain the short-lived ^{195}mAu .[\[4\]](#) Multiple elutions can be carried out at intervals of 3-5 minutes.[\[5\]](#) A typical generator containing 155 mCi of ^{195}mHg can yield approximately 20-25 mCi of ^{195}mAu per elution.[\[3\]](#)[\[7\]](#)
- **Quality Control:** The eluate is tested for sterility, pyrogen-free properties, and breakthrough of the parent ^{195}mHg . Mercury breakthrough is a critical parameter and is typically in the range of 0.4 - 0.8 μCi of ^{195}mHg per mCi of ^{195}mAu .[\[4\]](#)

Production and Decay Pathway of Gold-195m

[Click to download full resolution via product page](#)Caption: Production and decay pathway of **Gold-195m**.

Experimental Determination of Nuclear Properties

The characterization of $^{195\text{m}}\text{Au}$'s properties relies on precise nuclear physics measurements.

Half-life Determination

The short half-life of $^{195\text{m}}\text{Au}$ requires rapid measurement techniques. A common method involves:

- **Sample Preparation:** Eluting a sample of $^{195\text{m}}\text{Au}$ from the generator.
- **Gamma-Ray Spectroscopy:** Placing the sample in front of a gamma-ray detector (e.g., a NaI(Tl) or HPGe detector) coupled to a multichannel analyzer.
- **Data Acquisition:** Acquiring gamma-ray spectra over successive short time intervals.
- **Analysis:** The number of counts in the characteristic 261.75 keV photopeak is plotted against time on a semi-logarithmic scale. The half-life is then calculated from the slope of the resulting linear fit. More sophisticated techniques like gamma-gamma-time coincidence spectroscopy can also be employed for precise lifetime measurements.[\[1\]](#)

Measurement of Internal Conversion Coefficient

The internal conversion coefficient (α) is the ratio of the rate of internal conversion to the rate of gamma-ray emission. It is a key parameter in understanding the decay scheme.

- **Electron and Photon Spectroscopy:** The measurement requires the simultaneous detection of both the conversion electrons and the gamma rays from the $^{195\text{m}}\text{Au}$ decay. This can be achieved using an electron spectrometer (like a mini-orange spectrometer) in conjunction with a gamma-ray detector.
- **Data Analysis:** The internal conversion coefficient is determined by comparing the intensity of the conversion electron peak to the intensity of the corresponding gamma-ray peak, after correcting for detector efficiencies and other experimental factors. The "Normalized Peak to Gamma" (NPG) method is one such technique.

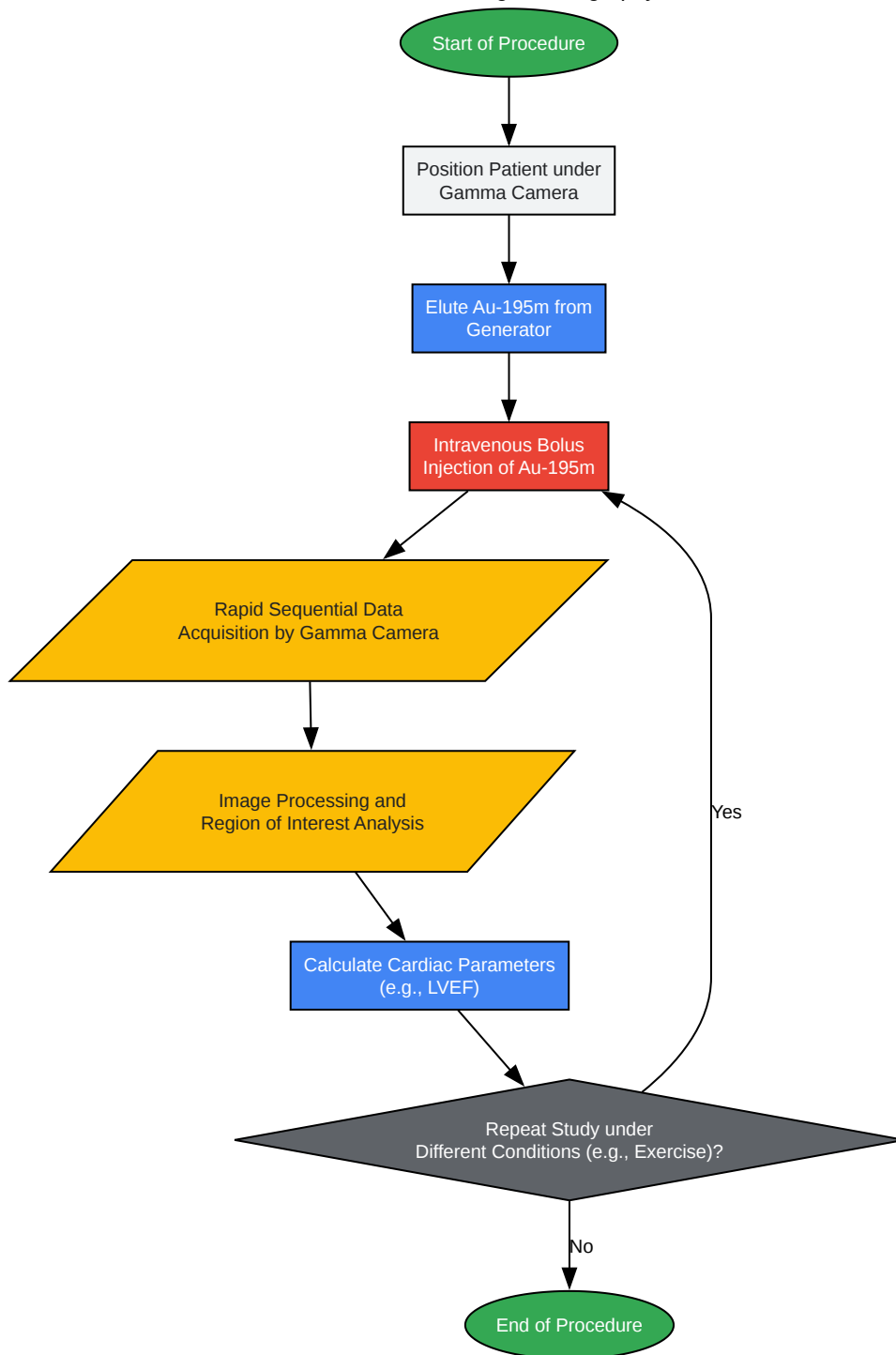
Application in First-Pass Radionuclide Angiocardiology

The ultra-short half-life of ^{195}mAu makes it an excellent candidate for dynamic studies in nuclear medicine, particularly for first-pass radionuclide angiocardiology to assess cardiac function.^[2] Its short half-life allows for repeated studies with low radiation dose to the patient.^[3]^[7]

Experimental Protocol: First-Pass Angiocardiology

- **Patient Preparation:** The patient is positioned under a large-field-of-view gamma camera equipped with a medium-energy collimator.
- **Isotope Administration:** A bolus of ^{195}mAu (typically 20-25 mCi), freshly eluted from the generator, is injected intravenously.
- **Data Acquisition:** The gamma camera acquires data in a rapid sequence of images (list mode or frame mode) as the bolus of ^{195}mAu passes through the heart and lungs. The 262 keV gamma emission is used for imaging.^[8]^[9]
- **Image Processing and Analysis:** The acquired images are processed to generate time-activity curves for various regions of interest, such as the left ventricle.
- **Calculation of Cardiac Parameters:** From the time-activity curves, key cardiac function parameters, such as the Left Ventricular Ejection Fraction (LVEF), can be calculated.
- **Repeat Studies:** Due to the rapid decay of ^{195}mAu , the study can be repeated after a few minutes to assess cardiac function under different physiological conditions (e.g., rest vs. exercise).^[3]

Workflow for First-Pass Radionuclide Angiocardigraphy with Gold-195m

[Click to download full resolution via product page](#)Caption: Experimental workflow for **Gold-195m** angiocardigraphy.

Cellular Signaling Pathways and Gold-195m

While the primary application of ^{195}mAu is in diagnostic imaging due to its favorable decay characteristics, the broader class of gold compounds has been investigated for therapeutic effects, particularly in cancer treatment. Research has shown that certain gold(I) complexes can induce apoptosis (programmed cell death) in cancer cells.

The proposed mechanisms often involve the mitochondria. For instance, some gold compounds can inhibit mitochondrial thioredoxin reductase, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger the mitochondrial permeability transition pore to open, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to cell death.

It is important to note that the existing research focuses on the chemical properties of gold complexes and nanoparticles rather than the specific radionuclide ^{195}mAu . There is currently a lack of specific studies in the public domain detailing the interaction of the ^{195}mAu radiopharmaceutical itself with cellular signaling pathways. Its extremely short half-life makes it less suitable for long-term therapeutic applications where sustained interaction with cellular targets is required. Therefore, its role in influencing signaling pathways is considered negligible in its current diagnostic applications. Further research would be needed to explore any potential therapeutic utility based on its elemental properties.

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